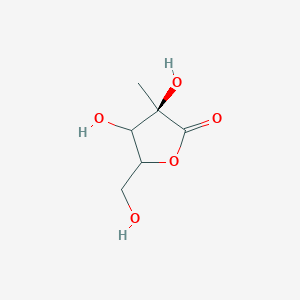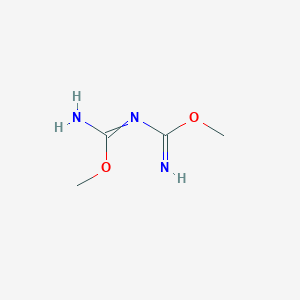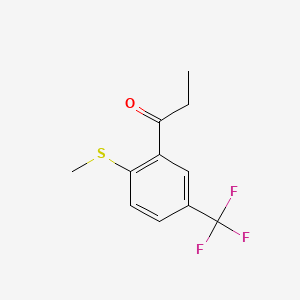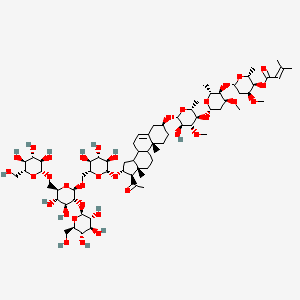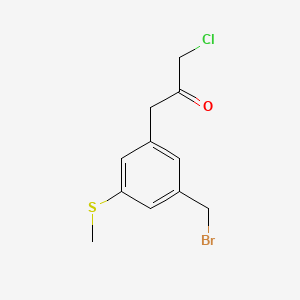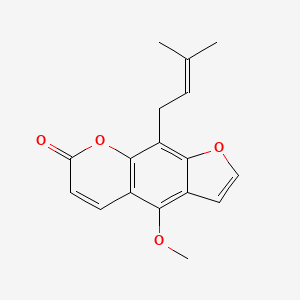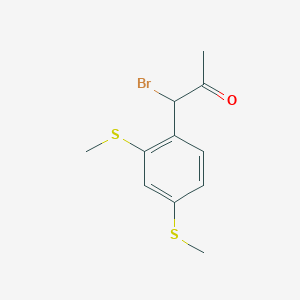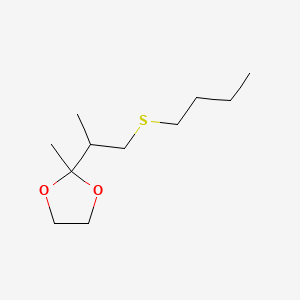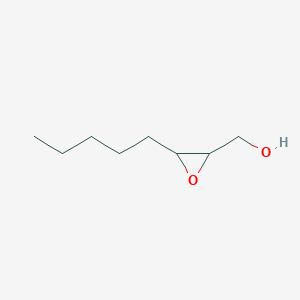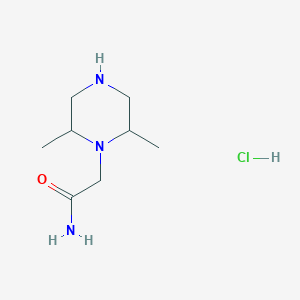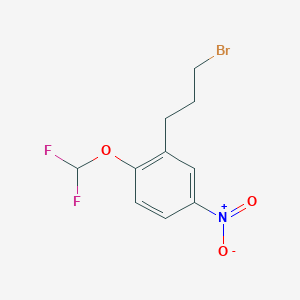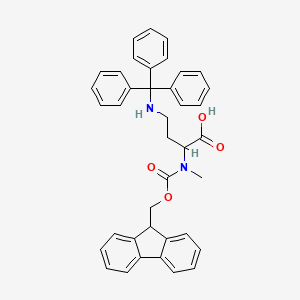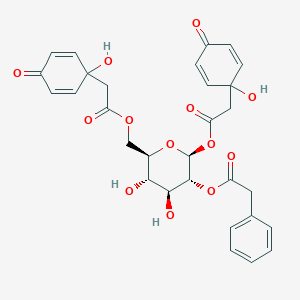
Jacaglabroside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jacaglabroside B is a naturally occurring compound found in the genus Jacaranda, specifically in the leaves of Jacaranda glabra. It belongs to the class of phenylethanoid glucosides and has been studied for its various biological activities, including anticancer and antimicrobial properties .
Vorbereitungsmethoden
The preparation of Jacaglabroside B typically involves extraction from the leaves of Jacaranda glabra. The leaves are dried, powdered, and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Jacaglabroside B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinones, alcohols, and substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying phenylethanoid glucosides and their chemical behavior.
Biology: It has shown significant antimicrobial activity against various bacterial strains.
Medicine: Research indicates its potential as an anticancer agent, particularly against small cell lung cancer.
Industry: It is being explored for its antioxidant properties, which could be useful in food preservation and cosmetics
Wirkmechanismus
The mechanism of action of Jacaglabroside B involves its interaction with cellular targets such as enzymes and receptors. It exerts its effects by modulating oxidative stress pathways and inhibiting the growth of cancer cells. The molecular targets include various kinases and transcription factors involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Jacaglabroside B is unique among phenylethanoid glucosides due to its specific structural features and biological activities. Similar compounds include:
Jacaglabroside A: More cytotoxic compared to this compound.
Jacaglabroside C and D: Similar in structure but differ in their biological activities and cytotoxicity levels
Eigenschaften
Molekularformel |
C30H30O13 |
|---|---|
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxy-6-[[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxymethyl]oxan-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C30H30O13/c31-19-6-10-29(38,11-7-19)15-23(34)40-17-21-25(36)26(37)27(42-22(33)14-18-4-2-1-3-5-18)28(41-21)43-24(35)16-30(39)12-8-20(32)9-13-30/h1-13,21,25-28,36-39H,14-17H2/t21-,25-,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
AIFVFVGRWAMEBM-GSQIWVKLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)OC2C(C(C(OC2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


